molecular formula C18H15N5O2 B2912816 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1185097-63-5

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Cat. No. B2912816
CAS RN: 1185097-63-5
M. Wt: 333.351
InChI Key: XEYCLZROEYVGKV-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to intercalate DNA potently at a decreased IC 50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the compound , involves the design, synthesis, and evaluation against various cells . The most potent derivative was found to be compound 12d, which displayed nearly one third of the activity of doxorubicin .


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .


Chemical Reactions Analysis

The compound has been found to intercalate DNA . This suggests that it interacts with DNA in a manner that allows it to insert between base pairs, disrupting the normal structure of the DNA molecule.

Scientific Research Applications

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. Additionally, it has been studied for its potential use as a fluorescent probe for detecting amyloid fibrils.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide in lab experiments is its potential to exhibit antimicrobial, antitumor, and antiviral activities. However, one limitation is the lack of understanding of its mechanism of action.

Future Directions

For research on 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide include further studies to elucidate its mechanism of action, optimization of its synthetic method, and exploration of its potential applications in other fields such as materials science and nanotechnology.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrazide with ethyl acetoacetate followed by cyclization with triethyl orthoformate. The resulting product is then treated with phenyl isocyanate to yield the final compound.

properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCLZROEYVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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